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Compound of Interest

Compound Name: Trioctadecyl phosphite
CAS No.: 2082-80-6
Cat. No.: B1581276
Get Quote
. J

Executive Summary & Chemical Profile

Trioctadecyl phosphite (often referred to as Tristearyl phosphite) is a trivalent
organophosphorus antioxidant used extensively to stabilize polyolefins and styrenic polymers
against thermo-oxidative degradation. In pharmaceutical development, it is a critical
"Extractable & Leachable" (E&L) target, often migrating from plastic packaging into drug
formulations.[1]

Accurate spectroscopic characterization is required to distinguish the active antioxidant
(trivalent phosphite) from its inactive oxidation product (pentavalent phosphate) and its
hydrolysis breakdown products (stearyl alcohol and mono/di-phosphonates).

Chemical Identity
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Property Detail

Chemical Name Trioctadecyl phosphite

Tristearyl phosphite; Phosphorous acid,
Synonyms .
trioctadecyl ester

CAS Registry Number 2502-69-4

Molecular Formula

Molecular Weight ~831.4 g/mol

Structure

Infrared Spectroscopy (FT-IR)
Role: Rapid qualitative screening and solid-state identification.
FT-IR is the primary tool for checking bulk material identity. The spectrum is dominated by the

long aliphatic chains, making the "“fingerprint" region (1200—-600 cm~1) critical for identifying the
phosphorus environment.

Diagnostic Peak Assignments

The following table summarizes the critical absorptions. Note that the absence of a band at
1200-1300 cm~1 is the primary indicator of purity (lack of oxidation).
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. ) Structural . ]
Frequency (cm~?) Vibration Mode . Diagnostic Note
Assignment

Very strong. Overlaps
2950-2850 Aliphatic Chain with all

lipids/stearates.

/ Standard alkane
1470, 1380 )
bending modes.
bend

Key ID Peak. Strong,
] ) broad band
1050-950 Aliphatic Ester o
characteristic of

phosphites.

Lower frequency
~850-750 P-O stretch o
skeletal vibration.

If a peak appears at
1250-1280 cm™1, the
sample is oxidized
(Phosphate).

Absence Phosphoryl

If a peak appears at

3300-3500 cm™1, the
Absence Hydroxyl )

sample is hydrolyzed

(Stearyl alcohol).

Experimental Protocol: FT-IR

o Sample Prep: Analyze neat if liquid/low-melt solid using ATR (Attenuated Total Reflectance)
with a Diamond or ZnSe crystal. If solid, prepare a KBr pellet (1% w/w) to avoid pressure-
induced oxidation during grinding.

e Parameters: 32 scans, 4 cm~1! resolution.

 Validation: Verify background (air) is clean. Ensure the P-O-C band at ~1000 cm~1 is at least
5x the noise floor.
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Nuclear Magnetic Resonance (NMR)

Role: Definitive structural elucidation, purity assay, and degradation analysis.[2]

NMR is the gold standard for distinguishing the oxidation state of the phosphorus atom. Both
3P and *H nuclei are essential.

A. **P NMR (Phosphorus-31)

This is the most specific test. Trivalent phosphorus (Phosphite) resonates at a significantly
lower field (higher ppm) than pentavalent phosphorus (Phosphate).

Solvent:

(Deuterated Chloroform) or
(Benzene-d6) for solubility. Standard: 85%

(external) = 0.0 ppm.[3]

Chemical Shift (

Species Multiplicity Interpretation
ppm)
Trioctadecyl ) Active Antioxidant
) 139.0 -141.0 Singlet
Phosphite (P3%).
Trioctadecyl ) Oxidized degradation
-1.0-+1.0 Singlet
Phosphate product (P>%).
Hydrolysis product.
Dialkyl H- Doublet ( yaroly .p
5.0-10.0 Note the giant
Phosphonate H )
2) coupling constant.

B. *H NMR (Proton)

The proton spectrum confirms the tri-ester structure and the integrity of the stearyl chains.
Solvent:

(Residual peak at 7.26 ppm).
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Chemical Shift
( . L . Structural
Integration Multiplicity Assignment Insiaht
nsig
ppm)
) Confirms three
0.88 9H Triplet (Terminal) C18 chains.
_ Bulk methylene
1.25 ~84H Broad Singlet .
ackbone.
) Methylene beta
1.65 6H Multiplet ©0
o Oxygen.
Diagnostic.
3.90 - 4.10 6H Quartet/Multiplet ( Coupled to *P (

Hz).

Experimental Protocol: NMR

e Preparation: Dissolve ~20 mg of sample in 0.6 mL

. Ensure the solution is clear; turbidity indicates hydrolysis products (stearyl alcohol is less
soluble in cold chloroform than the phosphite).

e Acquisition (3*P):

o Pulse sequence: zgpg30 (inverse gated decoupling recommended for quantitation to

minimize NOE).

o Relaxation Delay (D1): >5 seconds (Phosphorus relaxes slowly; short D1 underestimates

purity).

o Scans: 64-128.

e Acquisition (*H):

o Standard proton parameters (D1 = 1-2 sec).
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» Self-Validation: The integration of the

protons (4.0 ppm) must be exactly 2/3 of the terminal methyl protons (0.88 ppm). Deviation
implies chain cleavage or impurity.

Degradation Pathways & Analytical Logic

Understanding the degradation is vital for interpreting spectra in drug packaging studies. The
phosphite sacrifices itself to protect the polymer, forming a phosphate. Moisture causes
hydrolysis.

Visualizing the Pathway

Trioctadecyl Phosphate
(EENE))
31P: ~0 ppm

Oxidation (+ROOH

Trioctadecyl Phosphite

3 1;{?2’; )ppm Hydrolysis (+H20)
: Dialkyl H-Phosphonate ) Stearyl Alcohol
(Hydrolysis) Further Hydrolysis y, | (Leachable)
31P: 5-10 ppm (Doublet) No 31P Signal

Click to download full resolution via product page

Figure 1: Mechanistic degradation pathway of Trioctadecyl phosphite showing characteristic
31P NMR shifts for each species.

Analytical Workflow
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Unknown Sample / Extract

Step 1: FT-IR Screen
Check 1250 cm-1 (P=0)

P=0 Band Present?

Yes or No
Need Quantitation)

Step 2: NMR Prep
Solvent: CDCI3

Step 3: 31P NMR
Range: -10 to 160 ppm

Doublet @ 8 ppm
CONCLUSION: Hydrolysis

Signal @ 140 ppm only
CONCLUSION: Pure Phosphite

Signals @ 140 & O ppm
CONCLUSION: Partial Oxidation

Click to download full resolution via product page

Figure 2: Decision tree for spectroscopic validation of phosphite antioxidant integrity.

Extractables & Leachables (E&L) Context

In drug development, Trioctadecyl phosphite is a "Class 1" extractable concern. It is lipophilic
(LogP > 15), meaning it strongly migrates into lipid-based drug formulations (e.g., propofol,
liposomes) or creams.

» Toxicological Relevance: While the phosphite itself has low acute toxicity, its breakdown
products (stearyl alcohol) can alter the physical stability of the drug formulation (emulsion
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breakage).

e Regulatory Limit: The identification threshold (AET) usually requires detection limits in the
ppm range.

e Methodology: For trace analysis (sub-NMR sensitivity), LC-MS/MS is required. However,
NMR remains the primary method for reference standard certification before LC-MS
calibration curves are built.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 31Phosphorus NMR [chem.ch.huji.ac.il]

4. Triethyl phosphite [webbook.nist.gov]

5. Triethyl phosphate [webbook.nist.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Trioctadecyl Phosphite]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581276/docs#technical-guide-spectroscopic-
characterization-of-trioctadecyl-phosphite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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